2-(4-Methyl-benzoyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Overview
Description
The compound "2-(4-Methyl-benzoyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid" is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of natural products and synthetic compounds with diverse biological activities. The presence of the 4-methyl-benzoyl group suggests potential for increased pharmacological properties, as modifications on the isoquinoline ring can lead to a variety of biological activities.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives can be approached through various strategies. One method involves the cyclocondensation of mono(triphenyl)phosphonium salt derived from 1,2-bis(bromomethyl)benzene with N-alkoxycarbonyloxamates, followed by cyclopropanation to yield O- and N-protected derivatives of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . Another approach for synthesizing tetrahydroisoquinoline derivatives is the three-component reaction involving 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate, which produces 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides . These methods provide access to a range of derivatives suitable for further chemical modifications and potential pharmaceutical applications.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a bicyclic ring system, which can exhibit rotational isomerism. Detailed 2D DQF-COSY and 2D NOESY NMR analysis can be used to study the rotational isomerism of these bicyclic amino acid derivatives . The structural features of these compounds are crucial for their biological activity and interaction with biological targets.
Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives can undergo various chemical reactions, including decarboxylation and cyclization. Decarboxylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives can lead to the formation of 4-substituted isoquinoline derivatives . Additionally, Pd-catalyzed carbonylative cyclization of 2-(1-alkynyl)benzaldimines can yield 3-substituted 4-aroylisoquinolines, demonstrating the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their structural features, such as the presence of carboxylic acid groups and substituents on the isoquinoline ring. These properties are important for the solubility, stability, and reactivity of the compounds. For instance, the carboxylic acid group can be transformed into various functional groups, enabling the synthesis of new derivatives with different pharmacophoric substituents . The introduction of substituents like acetyl, benzoyl, and phenylsulfonyl has been shown to enhance the antiallergic activity of quinoline derivatives , suggesting that similar modifications on tetrahydroisoquinoline derivatives could also impact their biological activities.
Scientific Research Applications
Synthesis and Derivative Formation
Alkylation and Acylation
The synthesis of tetrahydroisoquinolines involves alkylation and acylation processes, leading to derivatives with various biological activities. For example, the N-pivaloyl-isoquinoline-3-carboxylic acids are alkylated and acylated to form compounds like (+)-corlumine, an important group of alkaloids (Huber & Seebach, 1987).
Formation of Doubly Constrained ACC Derivatives
The synthesis of novel derivatives, such as 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylates, is achieved through unique cyclopropanation processes. These derivatives serve as constrained amino acid systems and have potential applications in various fields, including medicinal chemistry (Szakonyi, Fülöp, Tourwé & de Kimpe, 2002).
Anticancer Agents Synthesis
Tetrahydroisoquinolines show promising applications in cancer research. Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity, demonstrating potent cytotoxicity against breast cancer cell lines (Redda, Gangapuram & Ardley, 2010).
Chemical Structure and Properties
Stereochemical Studies
Investigations into the stereochemical properties of tetrahydroisoquinoline derivatives have provided insights into their molecular structure, essential for understanding their reactivity and interaction with biological targets (Bernáth, Kóbor, Fülöp, Sohár, Argay & Kălmăn, 1986).
Photophysical Properties and Solid-State Emission
Certain derivatives exhibit unique photophysical properties, including aggregation-enhanced emission, which are important for applications in material sciences and optical technologies (Srivastava, Singh & Mishra, 2016).
Potential Therapeutic Applications
Angiotensin-Converting Enzyme Inhibitors
Some tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of angiotensin-converting enzyme (ACE), suggesting potential therapeutic applications in treating hypertension and cardiovascular diseases (Hayashi, Ozaki, Nunami, Uchida, Kato, Kinashi & Yoneda, 1983).
Antiallergic Activity
Certain tetracyclic derivatives of quinoline-2-carboxylic acids, including benzoyl and other substituted compounds, have been shown to possess significant antiallergic activity, indicating their potential use in allergy treatment (Erickson, Lappi, Rice, Swingle & Van Winkle, 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-methylbenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-6-8-13(9-7-12)17(20)19-11-15-5-3-2-4-14(15)10-16(19)18(21)22/h2-9,16H,10-11H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVCTQYFLDSAOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349569 | |
Record name | 2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-benzoyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |
CAS RN |
436811-20-0 | |
Record name | 1,2,3,4-Tetrahydro-2-(4-methylbenzoyl)-3-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436811-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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